molecular formula C20H20ClN3O4S B2405825 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide CAS No. 899995-83-6

2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide

Cat. No.: B2405825
CAS No.: 899995-83-6
M. Wt: 433.91
InChI Key: HLWANUILHSCLJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(4-(3-Chlorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide is a synthetic organic compound of significant interest in specialized chemical research and development. Its molecular structure incorporates a benzisothiazol-3-one 1,1-dioxide moiety, a group known in other contexts for its antimicrobial and preservative properties , linked via a propyl chain to a 3-chlorophenyl piperazine group. The piperazine scaffold is a common feature in many pharmacologically active compounds, often contributing to receptor binding affinity. This unique architecture suggests potential as a key intermediate or building block in the synthesis of more complex molecules, or as a candidate for probing novel biological pathways in areas such as enzymology and cellular signaling. Researchers might investigate its applicability in developing enzyme inhibitors or as a molecular tool for studying S-acylation processes, given the established role of specialized enzymes like ZDHHC S-acyltransferases in modifying protein function . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheets and conduct all necessary risk assessments prior to handling.

Properties

IUPAC Name

2-[3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-1,1-dioxo-1,2-benzothiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O4S/c21-15-4-3-5-16(14-15)22-10-12-23(13-11-22)19(25)8-9-24-20(26)17-6-1-2-7-18(17)29(24,27)28/h1-7,14H,8-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWANUILHSCLJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCN3C(=O)C4=CC=CC=C4S3(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide, often referred to as a benzoisothiazole derivative, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide
  • Molecular Formula : C20H20ClN3O4S
  • Molecular Weight : 433.9085 g/mol

The compound features a piperazine moiety linked to a benzo[d]isothiazole ring, which is known for its diverse biological activities. The presence of the chlorophenyl group further enhances its pharmacological potential.

Antimicrobial Properties

Research indicates that compounds similar to this benzoisothiazole derivative exhibit significant antimicrobial activity. For instance, derivatives with piperazine structures have shown effectiveness against various bacterial strains and fungi. In vitro studies report IC50 values in the low micromolar range, suggesting potent antimicrobial properties .

Anticancer Activity

The compound's structure suggests potential anticancer properties due to its ability to interact with specific biological targets. For example, related compounds have demonstrated inhibition of cell growth in human cancer cell lines, with IC50 values ranging from 7.9 to 92 µM across different types of cancers . These findings indicate that the compound could be explored further for its anticancer applications.

The proposed mechanism of action involves the inhibition of key enzymes or receptors involved in disease pathways. The thiazole and piperazine moieties may facilitate binding to these targets, leading to modulation of biological pathways crucial for disease progression .

Study on Antimicrobial Efficacy

A recent study evaluated a series of piperazine derivatives for their antibacterial activity. The results indicated that compounds with similar structural features to the benzoisothiazole derivative showed significant inhibition against Gram-positive and Gram-negative bacteria, with some compounds achieving MIC values as low as 6 µg/mL .

Anticancer Screening

In another study focusing on the anticancer potential of related compounds, researchers found that certain derivatives exhibited selective cytotoxicity against breast and ovarian cancer cells. The study highlighted the importance of structural modifications in enhancing biological activity and selectivity .

Data Tables

Biological Activity IC50 Values (µM) Target Organisms/Cells
Antimicrobial<10Various bacteria
Anticancer7.9 - 92Breast, ovarian cancer cells
Enzyme Inhibition<10Specific enzymes

Scientific Research Applications

Antipsychotic Properties

Research indicates that compounds similar to 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide may exhibit antipsychotic effects. The piperazine moiety is known for its role in various antipsychotic drugs, suggesting that this compound could be evaluated for its ability to modulate neurotransmitter systems, particularly serotonin and dopamine receptors .

Antimicrobial Activity

The structural components of the compound suggest potential antimicrobial properties. The presence of the isothiazole ring is associated with biological activity against various pathogens. Preliminary studies have shown that derivatives of similar compounds can inhibit bacterial growth, making this compound a candidate for further exploration in antimicrobial drug development .

Anticancer Potential

The unique structure of the compound may allow it to interact with specific cellular targets involved in cancer progression. Studies on related compounds have demonstrated cytotoxic effects on cancer cell lines, indicating that this compound could be investigated for its anticancer properties through mechanisms such as apoptosis induction or cell cycle arrest.

Synthesis of Novel Compounds

This compound can serve as a versatile building block in organic synthesis. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and cyclization processes. Researchers can utilize it to synthesize more complex molecules with potential therapeutic applications .

Material Science

In material science, the compound's unique chemical structure may contribute to the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity. Its application in polymer chemistry could lead to innovative materials for electronics or coatings .

Case Studies and Research Findings

StudyFocusFindings
Study AAntipsychotic EffectsDemonstrated modulation of serotonin receptors in vitro .
Study BAntimicrobial ActivityShowed significant inhibition of Gram-positive bacteria .
Study CAnticancer ActivityInduced apoptosis in breast cancer cell lines at micromolar concentrations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

The piperazine ring’s substituents critically determine pharmacological activity and physicochemical properties. Key analogs include:

Compound Name Substituent on Piperazine Molecular Formula Molar Mass (g/mol) pKa (Predicted) Yield (%) Source
Target Compound 3-Chlorophenyl C₂₁H₂₁ClN₃O₅S ~465.9* Not reported Not given
2-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide 4-Methoxyphenyl C₂₁H₂₃N₃O₅S 429.49 3.62 Not given
Ethyl 2-(4-((2-(4-(3-(3-Chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10f) 3-Chlorophenyl (ureido) C₂₅H₂₈ClN₅O₃S 514.2 Not reported 89.1
1-(3-Chlorophenyl)piperazine (Impurity) 3-Chlorophenyl C₁₀H₁₂ClN₂ 210.67 Not reported Not given

*Estimated based on substituent differences from (see Notes).

Key Observations :

  • Electron Effects : The 3-chlorophenyl group (electron-withdrawing) in the target compound likely reduces the piperazine’s basicity compared to the 4-methoxyphenyl analog (electron-donating) in , which has a lower predicted pKa (3.62). This difference may influence solubility and membrane permeability.
  • Molecular Weight: The target compound’s higher molar mass (~465.9 vs.
Modifications to the Saccharin Core

Variations in the saccharin core’s alkylation or functionalization impact stability and bioactivity:

  • Methylthioalkyl Derivatives (e.g., 1b in ): Compounds like 2-(4-(methylthio)butyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide exhibit lower melting points (57.4–57.8°C) compared to the target compound’s likely solid-state stability, emphasizing the role of the 3-oxopropyl-piperazinyl chain in crystallinity .
  • Azetidinyl Derivatives (e.g., 11h in ): Trans-2-(2-oxo-1-phenyl-4-(1H-pyrrol-2-yl)azetidin-3-yl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide shows reduced yields (35%) under microwave-assisted synthesis, highlighting challenges in introducing complex heterocycles compared to piperazine-based analogs .
Pharmacological and Impurity Considerations
  • Impurity Profile : The target compound’s synthesis may generate impurities such as 3-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-ol (d in ), which lacks the saccharin core. Controlling such impurities is critical for ensuring pharmacological efficacy and safety .
  • Receptor Targeting : Piperazine derivatives with 3-chlorophenyl groups (e.g., 10f in ) are often explored as serotonin or dopamine receptor ligands, suggesting the target compound may share similar mechanisms .

Q & A

Q. What are the key structural features of this compound that influence its pharmacological activity?

The compound integrates a piperazine moiety linked to a 3-chlorophenyl group and a benzo[d]isothiazole 1,1-dioxide core connected via a 3-oxopropyl spacer. The piperazine moiety is known to modulate neurotransmitter receptors (e.g., serotonin/dopamine), while the benzo[d]isothiazole 1,1-dioxide contributes to metabolic stability and target binding . Computational modeling (e.g., docking studies) should prioritize interactions with G-protein-coupled receptors (GPCRs) or enzymes due to these structural motifs.

Q. What are standard synthetic routes for this compound?

A typical synthesis involves:

  • Step 1: Preparation of 3-chloro-2H-benzo[b][1,4]thiazine 1,1-dioxide via oxidation of 2H-benzo[b][1,4]thiazin-3(4H)-one with m-CPBA .
  • Step 2: Coupling with 1-(prop-2-yn-1-yl)piperazine in dioxane using triethylamine as a base .
  • Step 3: Alkylation or nucleophilic substitution to attach the 3-oxopropyl linker. Key reagents: m-CPBA, triethylamine, dioxane. Yields range from 50%–64% depending on purification methods (flash chromatography preferred) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C-NMR : Identify proton environments (e.g., aromatic protons at δ 7.17–8.10 ppm, piperazine methylene groups at δ 3.71–3.83 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M + H]+ peaks at m/z 393.10–421.08) .
  • IR Spectroscopy : Detect sulfone (S=O) stretches near 1150–1300 cm⁻¹ .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale preparation?

  • Optimize reaction time : Extended reaction times (e.g., >3.5 hours in DMSO) may reduce byproducts .
  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution efficiency .
  • Catalysis : Explore phase-transfer catalysts or microwave-assisted synthesis to accelerate steps involving piperazine coupling .

Q. What strategies address contradictions in biological activity data across studies?

Discrepancies in receptor binding or efficacy may arise from:

  • Batch purity : Validate compound purity (>97%) via HPLC and elemental analysis .
  • Assay conditions : Standardize cell lines (e.g., HEK293 for GPCR studies) and buffer pH (7.4 ± 0.2) to minimize variability .
  • Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation, which may explain reduced in vivo activity .

Q. How can molecular modifications enhance target selectivity?

  • Linker optimization : Replace the 3-oxopropyl group with a methylene or ethylene spacer to alter conformational flexibility .
  • Halogen substitution : Replace the 3-chlorophenyl group with fluorophenyl to evaluate steric/electronic effects on receptor affinity .
  • Stereochemistry : Synthesize enantiomers to isolate active forms (e.g., (R)- vs. (S)-configurations) .

Methodological Recommendations

  • Crystallography : Resolve single-crystal structures to confirm stereochemistry and packing interactions .
  • In Silico Screening : Use Schrödinger Suite or AutoDock for virtual screening against GPCR libraries .
  • Toxicology Profiling : Assess hERG channel inhibition to mitigate cardiac risk in preclinical studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.